molecular formula C12H7BrCl2O3S B4774789 2,5-dichlorophenyl 4-bromobenzenesulfonate CAS No. 23453-97-6

2,5-dichlorophenyl 4-bromobenzenesulfonate

Cat. No. B4774789
CAS RN: 23453-97-6
M. Wt: 382.1 g/mol
InChI Key: KAEMTPMTGFUPAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including halogenation, sulfonylation, and nucleophilic substitution. For example, the synthesis and characterization of related benzophenones and benzenesulfonates have been detailed, providing insights into methodologies that could be applied to 2,5-dichlorophenyl 4-bromobenzenesulfonate (Jin, 2011). Additionally, the preparation of brominated and chlorinated compounds via high-temperature pyrolysis showcases relevant synthetic approaches (Evans & Dellinger, 2005).

Molecular Structure Analysis

Studies on similar sulfonate compounds reveal complex supramolecular aggregations, including C-H...O interactions and π-π interactions, which are essential for understanding the molecular structure of 2,5-dichlorophenyl 4-bromobenzenesulfonate (Vembu et al., 2004).

Chemical Reactions and Properties

The reactivity of benzenesulfonate compounds, including nucleophilic substitution reactions, highlights the chemical versatility of these compounds. For instance, the reactions of dinitrophenyl benzenesulfonates with azide ion demonstrate regioselectivity and reaction mechanisms relevant to the study of 2,5-dichlorophenyl 4-bromobenzenesulfonate (Moon et al., 2015).

Physical Properties Analysis

The physical properties of closely related compounds, such as their crystal structures and hydrogen bonding networks, provide valuable information for the analysis of 2,5-dichlorophenyl 4-bromobenzenesulfonate. The solid-state structure of a layered hydrogen-bonded salt of a related benzenesulfonate compound offers insights into the potential physical characteristics of 2,5-dichlorophenyl 4-bromobenzenesulfonate (Russell & Ward, 1996).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of sulfonate compounds can be inferred from studies on similar chemicals. For example, the synthesis and reactions of methyl 3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate provide insights into the nucleophilic substitution mechanisms and stability of sulfonate esters (Vasin et al., 2016).

properties

IUPAC Name

(2,5-dichlorophenyl) 4-bromobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrCl2O3S/c13-8-1-4-10(5-2-8)19(16,17)18-12-7-9(14)3-6-11(12)15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEMTPMTGFUPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrCl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90178005
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester

CAS RN

23453-97-6
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023453976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, p-bromo-, 2,5-dichlorophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90178005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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